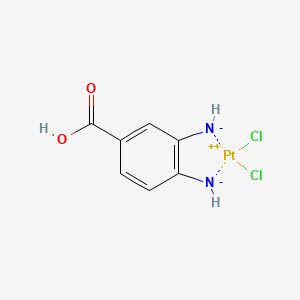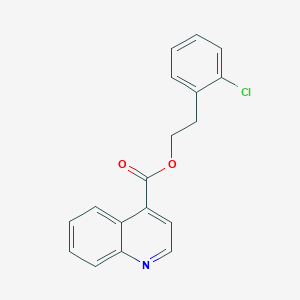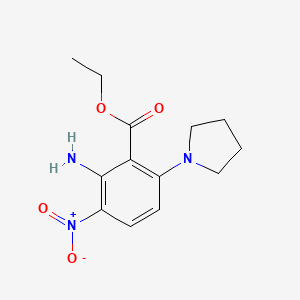![molecular formula C10H6F2N2O B12874870 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile is a chemical compound belonging to the benzoxazole family Benzoxazoles are known for their versatile applications in pharmaceuticals, agrochemicals, and various biological systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-tumor properties.
Industry: Utilized in the development of dye-sensitized solar cells due to its electron-withdrawing properties
Mécanisme D'action
The mechanism of action of 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)acetonitrile
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino-phenols
Uniqueness
2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile stands out due to its difluoromethyl group, which enhances its electron-withdrawing ability and contributes to its unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H6F2N2O |
|---|---|
Poids moléculaire |
208.16 g/mol |
Nom IUPAC |
2-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H6F2N2O/c11-10(12)6-2-1-3-7-9(6)14-8(15-7)4-5-13/h1-3,10H,4H2 |
Clé InChI |
BCQMFJIVCUIYDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)CC#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)


![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)


![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)

copper](/img/structure/B12874855.png)
